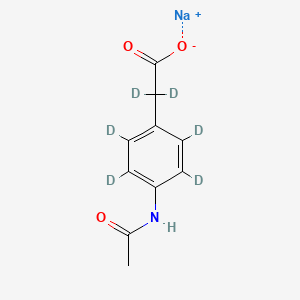
Actarit-d6 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Actarit-d6 (sodium) is a deuterated form of Actarit, specifically labeled with deuterium. It is known chemically as 4-Acetylaminophenylacetic acid-d6 sodium. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the quantitation and tracing of drug molecules during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Actarit-d6 (sodium) involves the incorporation of deuterium into the Actarit molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the molecule .
Industrial Production Methods
Industrial production of Actarit-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under strict quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Actarit-d6 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Actarit-d6 (sodium) can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Actarit-d6 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Helps in the study of metabolic pathways and the behavior of drug molecules in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Employed in the development of new drugs and the optimization of existing ones
Mechanism of Action
The mechanism of action of Actarit-d6 (sodium) involves its role as a tracer in scientific studies. By incorporating deuterium, the compound allows researchers to track the movement and transformation of drug molecules in various systems. This helps in understanding the molecular targets and pathways involved in the drug’s action .
Comparison with Similar Compounds
Similar Compounds
Actarit: The non-deuterated form of Actarit-d6 (sodium).
4-Acetylaminophenylacetic acid: The parent compound without deuterium labeling.
MS-932: Another isotope-labeled compound used for similar purposes.
Uniqueness
Actarit-d6 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. The incorporation of deuterium affects the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C10H10NNaO3 |
|---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
sodium;2-(4-acetamido-2,3,5,6-tetradeuteriophenyl)-2,2-dideuterioacetate |
InChI |
InChI=1S/C10H11NO3.Na/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1/i2D,3D,4D,5D,6D2; |
InChI Key |
OUUYEJZZDPFWIG-ROICBVHXSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)[O-])[2H])[2H])NC(=O)C)[2H].[Na+] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)

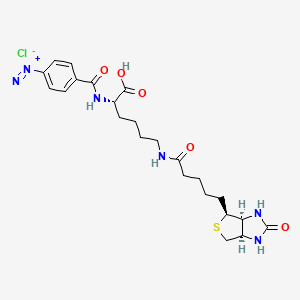
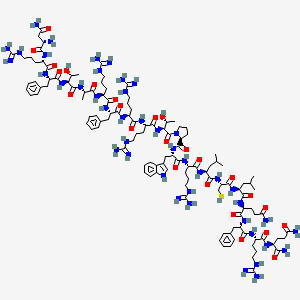
![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)
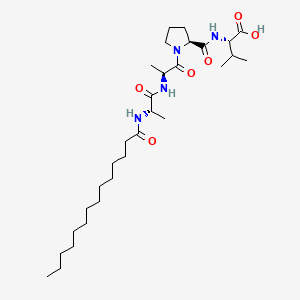
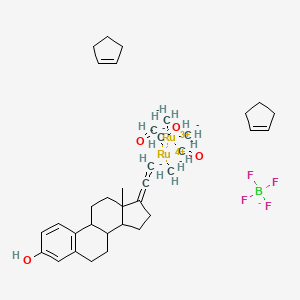
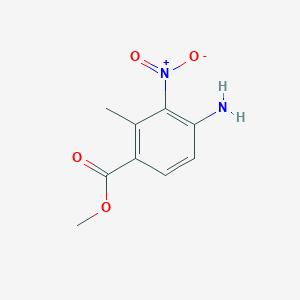
![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
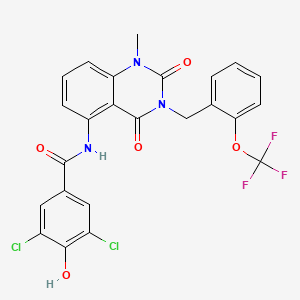

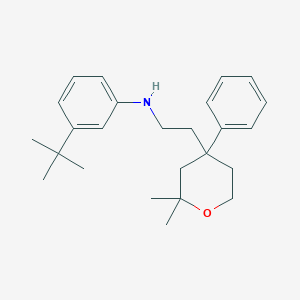
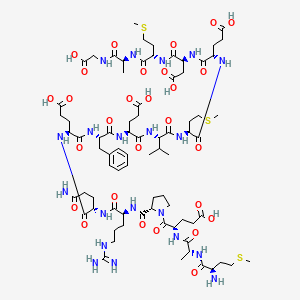
![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
